molecular formula C7H7FOS B13415321 1-Fluoro-2-[(S)-methanesulfinyl]benzene CAS No. 777094-91-4

1-Fluoro-2-[(S)-methanesulfinyl]benzene

Cat. No.: B13415321
CAS No.: 777094-91-4
M. Wt: 158.20 g/mol
InChI Key: WGHGBNPMKQBQQV-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-2-[(S)-methanesulfinyl]benzene is an organic compound with the molecular formula C7H7FO2S It is a derivative of benzene, where a fluorine atom and a methanesulfinyl group are substituted at the 1 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-[(S)-methanesulfinyl]benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of fluorobenzene with a methanesulfinyl group. This reaction typically requires a catalyst and specific reaction conditions to ensure the correct substitution pattern .

Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-[(S)-methanesulfinyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Fluoro-2-[(S)-methanesulfinyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-2-[(S)-methanesulfinyl]benzene involves its interaction with various molecular targets. The fluorine atom and methanesulfinyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-Fluoro-2-[(S)-methanesulfinyl]benzene is unique due to the presence of both a fluorine atom and a methanesulfinyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

777094-91-4

Molecular Formula

C7H7FOS

Molecular Weight

158.20 g/mol

IUPAC Name

1-fluoro-2-[(S)-methylsulfinyl]benzene

InChI

InChI=1S/C7H7FOS/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,1H3/t10-/m0/s1

InChI Key

WGHGBNPMKQBQQV-JTQLQIEISA-N

Isomeric SMILES

C[S@](=O)C1=CC=CC=C1F

Canonical SMILES

CS(=O)C1=CC=CC=C1F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.